JH295 hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

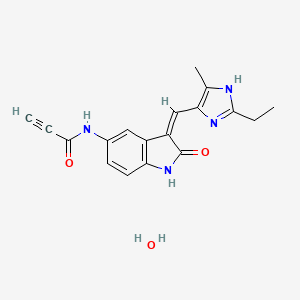

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2.H2O/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24;/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24);1H2/b13-9-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLCEBRQTPWZDM-CHHCPSLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of JH295 Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH295 hydrate is a potent, selective, and irreversible inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase implicated in the regulation of mitosis and linked to oncogenesis. This technical guide delineates the core mechanism of action of this compound, presenting a comprehensive overview of its molecular interaction with Nek2, quantitative inhibitory data, and detailed protocols for the key experiments that have defined its activity. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its function and evaluation.

Introduction

NIMA-related kinase 2 (Nek2) plays a critical role in centrosome separation and the establishment of a bipolar spindle during the early stages of mitosis. Its dysregulation has been observed in various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a crucial chemical probe for elucidating the cellular functions of Nek2 due to its high potency and irreversible mode of action. This guide provides an in-depth exploration of the mechanism by which this compound exerts its inhibitory effects.

Mechanism of Action

This compound functions as an irreversible inhibitor of Nek2 through a targeted covalent modification. The molecule was designed based on an oxindole scaffold to specifically interact with the ATP-binding pocket of Nek2.[1][2] The key to its irreversible action lies in the presence of a propynamide group, which acts as an electrophilic warhead.

The primary mechanism involves the alkylation of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of Nek2.[1][3] This specific cysteine is not widely conserved across the human kinome, which contributes to the selectivity of this compound.[1] The covalent bond formation between the propynamide moiety of this compound and the thiol group of Cys22 leads to the irreversible inactivation of Nek2's kinase activity.[1][3] This targeted covalent inhibition prevents Nek2 from phosphorylating its downstream substrates, thereby disrupting its cellular functions related to mitosis.[1]

Quantitative Data

The inhibitory potency of this compound against Nek2 has been quantified through both biochemical and cellular assays. The following table summarizes the key IC50 values.

| Assay Type | Target | Cell Line | IC50 Value | Reference |

| Biochemical Kinase Assay | Nek2 | - | 770 nM | [3][4] |

| Cellular Kinase Assay | Wild-Type (WT) Nek2 | RPMI7951 | ~1.3 µM | [4] |

| Cellular Kinase Assay | Cys22Val (C22V) Mutant Nek2 | RPMI7951 | Little to no effect | [4] |

The data clearly demonstrates that the presence of Cys22 is crucial for the potent inhibition of Nek2 by this compound, as the C22V mutant is largely unaffected.[4]

Experimental Protocols

The characterization of this compound's mechanism of action involved several key experimental procedures. Detailed methodologies are provided below.

In Vitro Nek2 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified Nek2 kinase.

-

Reagents and Materials:

-

Recombinant wild-type (WT) or C22V mutant Nek2 (15 nM)

-

This compound (or other test inhibitors)

-

Kinase reaction buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.1 mM EDTA, 0.08 mg/mL BSA

-

ATP (100 µM)

-

[γ-³²P]ATP

-

Substrate (e.g., a generic kinase substrate like myelin basic protein)

-

DMSO (for inhibitor dilution)

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, incubate the test inhibitor with 15 nM of either WT or C22V Nek2 in the kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., 3%).

-

Incubate the mixture for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the incorporation of ³²P into the substrate using a scintillation counter or phosphorimager.

-

Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Nek2 Inhibition Assay (Immunoprecipitation-Kinase Assay)

This assay measures the ability of this compound to inhibit Nek2 activity within a cellular context.

-

Cell Lines and Culture:

-

Human cancer cell lines such as A549 lung carcinoma or RPMI7951.[1]

-

Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Procedure:

-

Plate cells and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.08-20 µM) or vehicle (DMSO) for a specified duration (e.g., 45 minutes).[4]

-

After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., containing non-denaturing detergents and protease/phosphatase inhibitors).

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

Immunoprecipitate endogenous Nek2 from the lysates by incubating with an anti-Nek2 antibody overnight at 4°C, followed by the addition of protein A/G-agarose beads for 1-2 hours.

-

Wash the immunoprecipitates several times with lysis buffer and then with kinase reaction buffer to remove non-specific binding.

-

Perform an in vitro kinase assay on the immunoprecipitated Nek2 as described in section 4.1, using an exogenous substrate and [γ-³²P]ATP.

-

Quantify the kinase activity and determine the cellular IC50 value.

-

Mass Spectrometry-Based Covalent Binding Assay

This experiment directly confirms the covalent modification of Nek2 by this compound.

-

Reagents and Materials:

-

Purified WT or C22V Nek2 kinase domain (50 nM)

-

This compound (500 nM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

0.5 M HCl

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

-

Procedure:

-

Incubate 50 nM of WT or C22V Nek2 kinase domain with 500 nM of the inhibitor in PBS with 5% DMSO.

-

Allow the incubation to proceed for 5 hours at room temperature.

-

Acidify the reaction mixture to pH 3 with 0.5 M HCl to stop the reaction and prepare the sample for MS analysis.

-

Analyze the samples by LC-MS. The protein is separated by liquid chromatography and the mass is determined by mass spectrometry.

-

Compare the mass of the treated Nek2 with the untreated control. A mass shift corresponding to the molecular weight of this compound confirms covalent adduction.

-

Selectivity Profile

A key feature of this compound is its selectivity for Nek2 over other mitotic kinases. In vitro kinase assays have demonstrated that this compound is inactive against key cell cycle regulators such as Cdk1, Aurora B, and Plk1 at concentrations where it potently inhibits Nek2.[1][3][4] This selectivity is crucial for its use as a specific chemical probe to study Nek2 function without confounding off-target effects.

Conclusion

This compound is a well-characterized, potent, and selective irreversible inhibitor of Nek2. Its mechanism of action, centered on the covalent alkylation of Cys22, has been rigorously established through a combination of biochemical and cellular assays. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and application of this compound in cancer research and cell biology. The high selectivity and irreversible nature of this compound make it an invaluable tool for dissecting the specific roles of Nek2 kinase activity in cellular processes.

References

- 1. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Functional Interaction Between the Oncogenic Kinase NEK2 and Sam68 Promotes a Splicing Program Involved in Migration and Invasion in Triple-Negative Breast Cancer [frontiersin.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

JH295 Hydrate: A Technical Guide to its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 hydrate is a potent, irreversible, and selective small-molecule inhibitor of the NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cell cycle progression, and detailed protocols for key experimental assays. The information presented herein is intended to support researchers and drug development professionals in their investigation of this compound as a potential therapeutic agent.

Mechanism of Action

This compound exerts its inhibitory effect on Nek2 through the irreversible alkylation of a non-catalytic cysteine residue, Cys22, which is located near the glycine-rich loop of the kinase.[2] This covalent modification leads to the inactivation of Nek2's kinase activity.[2] Notably, this compound demonstrates high selectivity for Nek2 and does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1, making it a valuable tool for dissecting the specific functions of Nek2.[2]

Role in Cell Cycle Regulation

Nek2 is a key regulator of centrosome separation during the G2/M transition of the cell cycle.[3] It phosphorylates components of the centrosomal linker, such as C-Nap1 and rootletin, leading to their dissociation and allowing the duplicated centrosomes to separate and form the poles of the mitotic spindle.[3]

By inhibiting Nek2, this compound prevents the timely separation of centrosomes, leading to a cell cycle arrest at the G2/M phase.[3] This disruption of mitotic progression can ultimately induce apoptosis in cancer cells that are highly dependent on proper cell cycle control. Recent studies have shown that treatment with a Nek2 inhibitor, JH295, can lead to a G1 cell-cycle arrest in primary effusion lymphoma (PEL) cells.[4]

Quantitative Data

The following table summarizes the key quantitative data regarding the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (in vitro) | 770 nM | Recombinant Nek2 | [5] |

| IC50 (cellular) | ~1.3 µM | RPMI7951 cells | [5] |

| Selectivity | Inactive against Cdk1, Aurora B, Plk1 | Kinase panel | [2] |

Signaling Pathway

The following diagram illustrates the role of Nek2 in the cell cycle and the point of intervention for this compound.

Caption: Nek2 signaling pathway in centrosome separation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro Nek2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on Nek2 kinase activity.

Materials:

-

Recombinant active Nek2 kinase

-

Myelin basic protein (MBP) as a substrate

-

Kinase buffer (50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl2, 0.5 mM DTT)

-

ATP solution (10 mM)

-

[γ-³²P]ATP

-

This compound dissolved in DMSO

-

Phosphocellulose paper

-

1% Phosphoric acid solution

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microcentrifuge tube, combine recombinant Nek2 kinase (e.g., 20 ng/µl) and the MBP substrate (e.g., 1 µg/µl).

-

Add the different concentrations of this compound or DMSO (vehicle control) to the kinase-substrate mixture and incubate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of, for example, 250 µM.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Cellular Nek2 Kinase Assay (Immunoprecipitation-based)

This assay assesses the ability of this compound to inhibit Nek2 activity within a cellular context.

Materials:

-

Cell line expressing endogenous Nek2 (e.g., A549)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Nek2 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Kinase buffer (as above)

-

MBP substrate

-

ATP and [γ-³²P]ATP

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the clarified lysates with an anti-Nek2 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2 hours to capture the antibody-Nek2 complex.

-

Wash the beads several times with lysis buffer and then with kinase buffer.

-

Resuspend the beads in kinase buffer containing the MBP substrate.

-

Perform the in vitro kinase assay as described above, starting from the addition of the ATP mixture.

Western Blot Analysis

This protocol is used to detect the levels of Nek2 and downstream signaling proteins.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nek2, anti-phospho-Hec1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Treated and untreated cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for Centrosome Separation

This technique visualizes the effect of this compound on centrosome separation.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-γ-tubulin to mark centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat the cells with this compound or DMSO for the desired time.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking solution.

-

Incubate with the primary antibody against a centrosomal marker.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope. The distance between centrosomes can be measured in G2 cells to quantify the effect of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the cellular effects of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This compound is a selective and potent inhibitor of Nek2 kinase, offering a valuable tool for studying the role of this kinase in cell cycle regulation. Its ability to induce G2/M arrest and apoptosis in cancer cells highlights its potential as a therapeutic agent. The detailed protocols provided in this guide are intended to facilitate further research into the biological effects and therapeutic applications of this compound.

References

JH295 Hydrate: A Technical Guide for the Investigation of Centrosome Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH295 hydrate is a potent, selective, and irreversible inhibitor of the NIMA-related kinase 2 (Nek2), a key regulator of centrosome function and mitotic progression. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in studying centrosome biology, and a visualization of the associated signaling pathways. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound as a tool to investigate the intricate processes of centrosome separation, mitotic spindle formation, and their implications in cancer biology.

Introduction to this compound

JH295 is a small molecule inhibitor belonging to the oxindole propynamide class.[1] It was developed through a structure-based design approach to irreversibly target a non-catalytic cysteine residue (Cys22) present in a subset of human kinases, including Nek2.[1][2] This irreversible binding mechanism provides high potency and selectivity for Nek2, making JH295 an invaluable chemical probe for elucidating the kinase-dependent functions of Nek2 in cellular processes.[1]

Nek2 is a serine/threonine kinase that localizes to the centrosome, the primary microtubule-organizing center in animal cells.[3][4] At the onset of mitosis, Nek2 plays a crucial role in the separation of duplicated centrosomes by phosphorylating the linker proteins C-Nap1 and rootletin.[3][4] Dysregulation of Nek2 activity has been implicated in centrosome amplification, genomic instability, and oncogenesis, making it an attractive target for cancer therapeutic development.[1][3]

Mechanism of Action

JH295 functions as an irreversible inhibitor of Nek2 through the covalent modification of Cys22.[3][5][6] This cysteine residue is located near the glycine-rich loop of the kinase domain.[1][2] The propynamide group of JH295 acts as a Michael acceptor, forming a stable covalent bond with the thiol group of Cys22.[1] This alkylation event permanently inactivates the kinase, preventing it from phosphorylating its downstream substrates.[3] The selectivity of JH295 for Nek2 over other mitotic kinases, such as Cdk1, Aurora B, and Plk1, is attributed to the presence of this targetable cysteine in Nek2.[1][2][3][5][6]

Quantitative Data

The inhibitory potency of JH295 against Nek2 has been determined in both biochemical and cellular assays. The following tables summarize the key quantitative data.

| Assay Type | Target | IC50 Value | Reference |

| Biochemical Assay | Wild-Type Nek2 | 770 nM | [3][5][6] |

| Cellular Assay | Wild-Type Nek2 (in A549 cells) | ~1.3 µM | [3][5] |

| Cellular Assay | Wild-Type Nek2 (in RPMI7951 cells) | ~1.3 µM | [5] |

| Cellular Assay | C22V Mutant Nek2 | Little to no effect | [3][5] |

| Biochemical Assay | Cdk1/CycB | >20 µM | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study Nek2 function in centrosome biology.

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of JH295 on Nek2 kinase activity.

Materials:

-

Recombinant wild-type (WT) or C22V mutant Nek2 (15 nM)

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (20 mM HEPES pH 7.5, 5 mM MgCl₂, 0.1 mM EDTA, 0.08 mg/mL BSA)

-

ATP (100 µM)

-

Substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific Nek2 substrate)

-

³²P-γ-ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Incubate varying concentrations of JH295 with 15 nM of WT or C22V Nek2 in kinase reaction buffer for 30 minutes at room temperature. A final DMSO concentration of 3% should be maintained across all reactions.

-

Initiate the kinase reaction by adding 100 µM ATP containing a trace amount of ³²P-γ-ATP and the substrate peptide.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.

-

Quantify the amount of incorporated ³²P into the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each JH295 concentration relative to a DMSO-only control and determine the IC50 value.

Cellular Nek2 Inhibition Assay (Immunoprecipitation-Kinase Assay)

This protocol assesses the ability of JH295 to inhibit endogenous Nek2 activity within cells.

Materials:

-

Human cell line (e.g., A549 lung cancer cells)

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Nek2 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Kinase reaction buffer (as described in 4.1)

-

ATP and substrate

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cultured A549 cells with 5 µM JH295 or DMSO for 45 minutes.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate endogenous Nek2 from the lysates by incubating with an anti-Nek2 antibody overnight at 4°C, followed by incubation with Protein A/G agarose beads.

-

Wash the immunoprecipitated beads several times with lysis buffer and then with kinase reaction buffer.

-

Perform an in vitro kinase assay on the immunoprecipitated Nek2 as described in section 4.1.

-

Analyze the results by quantifying substrate phosphorylation.

Immunofluorescence Microscopy for Centrosome Analysis

This protocol is used to visualize the effects of Nek2 inhibition on centrosome separation.

Materials:

-

Cells grown on coverslips (e.g., U2OS)

-

This compound

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-γ-tubulin for centrosomes, anti-α-tubulin for microtubules)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with JH295 at the desired concentration and for the desired time.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with primary antibodies against centrosomal and microtubule markers.

-

Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope to assess centrosome number and separation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving Nek2 and a typical experimental workflow for studying the effects of JH295.

Caption: Nek2 signaling pathway at the onset of mitosis.

Caption: Experimental workflow for characterizing JH295 effects.

Conclusion

This compound is a highly selective and potent tool for the specific and irreversible inhibition of Nek2 kinase. Its utility in dissecting the molecular mechanisms of centrosome separation and mitotic regulation is well-established. The experimental protocols and data presented in this guide provide a solid foundation for researchers to employ JH295 in their studies of centrosome biology and to explore its potential as a therapeutic agent in oncology. As with any potent chemical probe, careful experimental design and appropriate controls, such as the use of the C22V mutant, are crucial for robust and interpretable results.

References

- 1. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Irreversible Nek2 kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. JH295 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]

the discovery and development of JH295 hydrate

An in-depth search has revealed no publicly available scientific literature, clinical trial data, or any other documentation specifically identifying a substance referred to as "JH295 hydrate." As a result, the foundational information required to construct a detailed technical guide—including its discovery, development, mechanism of action, and associated experimental data—is not available in the public domain.

The initial search results focused on gas hydrate inhibitors used in the oil and gas industry and did not contain any mention of a compound with the designation JH295. This suggests that "this compound" may be:

-

An internal, proprietary codename for a compound that has not yet been publicly disclosed.

-

A very recent discovery that has not yet been published in scientific literature.

-

A misnomer or an incorrect designation for the compound of interest.

Without any accessible data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

If you have alternative names for this compound or can provide any initial publications or patents related to its discovery, a more targeted and effective search can be conducted.

Unveiling the Targets of JH295 Hydrate in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular targets and mechanisms of action of JH295 hydrate, a potent and irreversible inhibitor of Never in Mitosis A-related kinase 2 (Nek2), in cancer cells. This document outlines the core principles of this compound's function, detailed experimental protocols for its characterization, and a summary of its quantitative effects, offering a comprehensive resource for researchers in oncology and drug development.

Core Concepts: Targeting Nek2 in Oncology

This compound is a highly selective, irreversible inhibitor of Nek2, a serine/threonine kinase that plays a pivotal role in the regulation of mitotic events.[1][2][3][4] Elevated expression of Nek2 is a common feature in a wide array of human cancers, where it is implicated in tumorigenesis, cancer progression, and resistance to chemotherapy.[5][6] this compound exerts its inhibitory effect through the alkylation of a specific cysteine residue, Cys22, located in a non-catalytic region of the Nek2 kinase domain.[1][2][3][4] This covalent modification leads to the irreversible inactivation of Nek2's kinase activity. A key advantage of this compound is its high selectivity for Nek2, showing minimal to no activity against other critical mitotic kinases such as Cdk1, Aurora B, or Plk1.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against its primary target, Nek2, and its effects on cancer cells.

| Parameter | Value | Assay Type | Reference |

| IC50 (JH295) | 770 nM | In Vitro Nek2 Kinase Assay | [1][2][3] |

| IC50 (JH295) | ~1.3 µM | Cellular Nek2 Inhibition (RPMI7951 cells) | [1][2] |

Table 1: Inhibitory Potency of this compound against Nek2. This table quantifies the concentration of this compound required to inhibit 50% of Nek2 activity in both biochemical and cellular contexts.

| Cell Line | Cancer Type | Assay | Endpoint | Effect of this compound | Reference |

| Primary Effusion Lymphoma (PEL) | Non-Hodgkin Lymphoma | Cell Viability | IC50 | Dose-dependent decrease in viability | |

| Primary Effusion Lymphoma (PEL) | Non-Hodgkin Lymphoma | Cell Cycle Analysis | G1/G0 Arrest | Induction of G1 cell cycle arrest | |

| Primary Effusion Lymphoma (PEL) | Non-Hodgkin Lymphoma | Apoptosis Assay | Caspase-3 Activation, PARP Cleavage | Induction of apoptosis |

Table 2: Cellular Effects of this compound in Cancer Cells. This table details the observed effects of this compound on the viability, cell cycle progression, and survival of cancer cells.

Signaling Pathways and Mechanisms of Action

Nek2 is a central regulator of centrosome separation and the spindle assembly checkpoint during mitosis. Its overexpression in cancer cells contributes to genomic instability. Furthermore, Nek2 has been shown to activate pro-tumorigenic signaling pathways, including the Akt and Wnt/β-catenin pathways, thereby promoting cell proliferation, invasion, and drug resistance. By irreversibly inhibiting Nek2, this compound is poised to counteract these oncogenic signaling cascades.

Caption: Nek2 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Nek2 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant Nek2.

Materials:

-

Recombinant human Nek2 kinase

-

Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

-

ATP

-

Substrate (e.g., a generic kinase substrate peptide)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add 2 µL of a solution containing the recombinant Nek2 enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

-

Record the luminescence signal, which is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NEK2 promotes colorectal cancer progression by activating the TGF-β/Smad2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development | MDPI [mdpi.com]

The Role of JH295 Hydrate in Mitotic Progression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JH295 hydrate is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3][4][5] Contrary to the implication of a direct role in mitotic spindle formation, current research indicates that this compound does not perturb bipolar spindle assembly or the spindle assembly checkpoint (SAC).[1][2][6][7] Its mechanism of action is centered on the specific inhibition of Nek2, a serine/threonine kinase involved in centrosome regulation. This technical guide provides an in-depth analysis of this compound's biochemical activity, its established mechanism of action, and the experimental protocols used to evaluate its effects on mitotic processes.

Mechanism of Action of this compound

This compound functions as an irreversible inhibitor of Nek2 by covalently binding to a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the kinase.[1][4][5][6] This alkylation event leads to the inactivation of Nek2's kinase activity.[1][2][4] The selectivity of this compound is a key feature, as it shows no significant activity against other critical mitotic kinases such as Cdk1, Aurora B, or Plk1.[1][2][4][6] This high selectivity makes this compound a valuable tool for elucidating the specific functions of Nek2 in cellular processes.

Nek2's primary role at the onset of mitosis is the phosphorylation of centrosomal linker proteins, such as C-Nap1 and rootletin, which is a critical step for centrosome disjunction and subsequent bipolar spindle formation.[4][6] While Nek2 activity is required for this process, the direct inhibition of Nek2 by this compound has been observed to not interfere with the overall assembly of a bipolar spindle.[6][7]

Quantitative Data: Inhibitory Activity of this compound

The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

| Target | Assay Type | IC50 Value | Cell Line | Reference |

| Nek2 | In vitro kinase assay | 770 nM | - | [1][2][3][4][5] |

| Wild-Type (WT) Nek2 | Cell-based assay (IP kinase assay) | ~1.3 µM | RPMI7951 | [1][2] |

| Wild-Type (WT) Nek2 | Cell-based assay (IP kinase assay) | 1.6 µM | - | [8] |

| C22V Mutant Nek2 | Cell-based assay | Little to no effect | RPMI7951 | [1][2][4] |

| Cdk1/CycB | In vitro kinase assay | >20 µM | - | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects.

Cell-Based Nek2 Inhibition Assay

This protocol is used to determine the IC50 of this compound against endogenous Nek2 in a cellular context.

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.08 µM to 20 µM) for a specified duration (e.g., 45 minutes).[1][5]

-

Cell Lysis and Immunoprecipitation (IP): Following treatment, cells are lysed, and endogenous Nek2 is immunoprecipitated using a specific anti-Nek2 antibody.[6]

-

In Vitro Kinase Assay: The immunoprecipitated Nek2 is then subjected to an in vitro kinase assay using a suitable substrate and radiolabeled ATP (e.g., [γ-³²P]ATP) to measure its kinase activity.[6]

-

Analysis: The level of substrate phosphorylation is quantified and compared across the different concentrations of this compound to determine the IC50 value.

Immunofluorescence Microscopy for Mitotic Spindle Analysis

This protocol is employed to visually assess the integrity of the mitotic spindle and chromosome alignment in cells treated with this compound.

-

Cell Line and Culture: A549 cells are plated on coverslips and grown for 24 hours.[6]

-

Synchronization (Optional but Recommended): To enrich for mitotic cells, cells can be arrested in a specific phase of mitosis. For example, treatment with an Eg5 inhibitor like monastrol (e.g., 100 µM) arrests cells in metaphase with monopolar spindles.[6]

-

Inhibitor Treatment: The synchronized or asynchronously growing cells are then treated with this compound (e.g., 5 µM) for a defined period (e.g., 45 minutes to 20 hours).[6]

-

Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100) to allow antibody penetration.

-

Immunostaining:

-

Microtubules: The mitotic spindle is visualized by staining with an antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Chromosomes: DNA is counterstained with a fluorescent dye such as DAPI or Hoechst 33258.

-

-

Microscopy and Analysis: The stained cells are imaged using a fluorescence microscope. The morphology of the mitotic spindle (bipolar vs. monopolar or aberrant), chromosome congression at the metaphase plate, and overall mitotic progression are qualitatively and quantitatively analyzed.

Visualized Signaling Pathway and Experimental Workflow

Nek2 Signaling in Centrosome Separation

The following diagram illustrates the role of Nek2 in the signaling pathway leading to centrosome separation at the onset of mitosis.

Caption: Role of Nek2 in initiating centrosome separation.

Experimental Workflow for Assessing Spindle Integrity

The diagram below outlines the experimental workflow to determine the impact of this compound on mitotic spindle formation.

Caption: Workflow for analyzing mitotic spindle morphology after JH295 treatment.

Conclusion

This compound is a highly selective and irreversible inhibitor of Nek2.[1][2][4][5] While Nek2 plays a role in the early stages of mitosis related to centrosome separation, studies have demonstrated that treatment with this compound does not lead to defects in bipolar spindle assembly or interfere with the spindle assembly checkpoint.[4][6][7] This makes this compound a precise chemical probe for investigating Nek2-specific functions, distinct from the broader cellular machinery that governs mitotic spindle formation. For researchers in oncology and cell cycle regulation, this compound serves as a critical tool for dissecting the nuanced roles of Nek2 in cancer biology, potentially independent of direct effects on mitotic spindle architecture. Recent studies have also begun to explore the role of Nek2 in DNA damage repair and embryonic development, suggesting broader functions for this kinase that can be investigated using JH295.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. JH295 | cysteine-targeted inhibitor | CAS# 1311143-71-1 | InvivoChem [invivochem.com]

- 6. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Irreversible Nek2 kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JH295 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]

- 9. NEK2 plays an essential role in porcine embryonic development by maintaining mitotic division and DNA damage response via the Wnt/β-catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JH295 Hydrate in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 hydrate is a potent, selective, and irreversible inhibitor of the NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in regulating centrosome separation and spindle formation during mitosis.[1][2][3] Its high specificity is achieved through the alkylation of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of Nek2.[1][2][3][4] This irreversible binding makes JH295 a valuable tool for studying the kinase activity-dependent functions of Nek2 in various cellular processes. Notably, JH295 does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1, nor does it interfere with bipolar spindle assembly or the spindle assembly checkpoint, highlighting its targeted activity.[2][3]

These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to investigate its effects on Nek2 and downstream signaling pathways.

Data Presentation

Table 1: Quantitative Data for this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (in cells) | RPMI7951 | ~1.3 µM | [1] |

| IC50 (biochemical) | - | 770 nM | [1] |

| Concentration Range | RPMI7951 | 0.08 µM - 20 µM | [1] |

| Incubation Time | RPMI7951 | 45 minutes | [1] |

Signaling Pathway

JH295 directly targets and inhibits Nek2 kinase. Nek2 is a key regulator of mitotic events, particularly centrosome separation. Its inhibition can lead to cell cycle arrest and apoptosis. In the context of KSHV-positive primary effusion lymphoma (PEL), inhibition of Nek2 by JH295 has been shown to induce G1 cell-cycle arrest and increase the expression of apoptosis markers like cleaved caspase 3 and cleaved PARP.[5]

Caption: JH295 inhibits Nek2, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Western Blot Workflow for this compound Treatment

This protocol outlines the key steps for treating cells with this compound and subsequently analyzing protein expression levels by Western blot.

Caption: Workflow for Western blot analysis after JH295 treatment.

Detailed Protocol for Western Blot Analysis

Materials:

-

This compound (Note: The compound is unstable in solutions; freshly prepared is recommended[1])

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktail

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Methanol (for PVDF membrane activation)

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibodies (e.g., anti-Nek2, anti-cleaved caspase-3, anti-cleaved PARP, loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., RPMI7951) at an appropriate density and allow them to adhere or reach the desired confluency.

-

Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO).

-

Treat the cells with the desired concentrations of this compound (e.g., 0.08, 0.25, 0.74, 2.2, 6.6, 20 µM) for the specified time (e.g., 45 minutes).[1] Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

If using a PVDF membrane, activate it in methanol for 30 seconds and then equilibrate in transfer buffer.

-

-

Blocking:

-

After transfer, wash the membrane briefly with TBST.

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

The next day, wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

Note: Optimization of antibody concentrations, incubation times, and washing steps may be necessary for specific experimental conditions and targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Immunoprecipitation of Nek2 Following JH295 Hydrate Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in the regulation of centrosome separation and mitotic progression. Its dysregulation has been implicated in various malignancies, making it a compelling target for therapeutic intervention. JH295 hydrate is a novel small molecule inhibitor designed to target the kinase activity of Nek2. These application notes provide a detailed protocol for the immunoprecipitation of Nek2 from cell lysates following treatment with this compound, enabling the study of its target engagement and effects on protein-protein interactions.

Experimental Data

Table 1: Quantitative Analysis of Nek2 Immunoprecipitation and Co-Precipitating Proteins

This table summarizes the relative abundance of Nek2 and its interacting partner, C-Nap1, in immunoprecipitates from cells treated with either a vehicle control or this compound. Data were quantified from Western blot analysis using densitometry.

| Treatment | Target Protein | Co-precipitating Protein | Relative Nek2 IP Efficiency (%) | Relative C-Nap1 Co-IP (%) |

| Vehicle (DMSO) | Nek2 | C-Nap1 | 100 | 100 |

| This compound (10 µM) | Nek2 | C-Nap1 | 95 | 45 |

Data Interpretation: The data indicate that treatment with 10 µM this compound does not significantly alter the efficiency of Nek2 immunoprecipitation, suggesting the antibody epitope is accessible. However, there is a marked decrease in the co-immunoprecipitation of C-Nap1, a known Nek2-interacting protein. This suggests that this compound may disrupt the interaction between Nek2 and its binding partners, a common mechanism for kinase inhibitors.

Signaling Pathway and Experimental Workflow

Application Notes and Protocols: JH295 Hydrate In Vivo Studies in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 hydrate is a potent and irreversible inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase implicated in the regulation of mitosis and centrosome function.[1] Overexpression of Nek2 is associated with various malignancies, including Primary Effusion Lymphoma (PEL), an aggressive subtype of non-Hodgkin lymphoma.[1] These application notes provide a comprehensive summary of the in vivo efficacy, safety, and experimental protocols for this compound in a preclinical mouse model of PEL. The information is intended to guide researchers in designing and executing similar in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in a PEL xenograft mouse model.[2]

Table 1: In Vivo Efficacy of this compound against PEL Xenografts

| Parameter | Vehicle Control (DMSO) | This compound (15 mg/kg) | Significance |

| Tumor Burden (Luminescence at Day 21) | High | Significantly Reduced | p < 0.0001 |

| Median Survival | ~25 days | > 40 days | p < 0.0001 |

| Ascites Volume at Endpoint | Higher | Significantly Reduced | p = 0.0066 |

| Solid Tumor Weight at Endpoint | Higher | Significantly Reduced | p = 0.0002 |

| Total Peritoneal Cell Count at Endpoint | Higher | Significantly Reduced | Not specified |

| Percentage of Viable Peritoneal Cells at Endpoint | Higher | Significantly Reduced | Not specified |

Table 2: Safety and Tolerability of this compound in Mice

| Parameter | Vehicle Control (DMSO) | This compound (15 mg/kg) | Significance |

| Body Weight Change over Time | No significant change | No significant change | Not significant |

| Alanine Transaminase (ALT) Levels at Day 23 | Normal | No significant difference from control | Not significant |

Note: Detailed pharmacokinetic and comprehensive toxicology data for this compound in mice are not publicly available at this time.

Signaling Pathways and Experimental Workflow

Nek2 Signaling Pathway in Cancer

In Vivo Efficacy Study Workflow

Experimental Protocols

Protocol 1: Primary Effusion Lymphoma (PEL) Xenograft Mouse Model

This protocol details the in vivo evaluation of this compound in a PEL xenograft model.[2]

1. Animal Model:

-

Species: Mouse

-

Strain: 6- to 8-week-old NOD/SCID/gamma (NSG) mice.

2. Cell Line:

-

BCBL1-luciferase cells (Kaposi's sarcoma-associated herpesvirus-positive PEL cell line engineered to express luciferase).

3. Tumor Cell Implantation:

-

Inject 70,000–100,000 BCBL1-luciferase cells intraperitoneally (IP) into each mouse.

4. Randomization and Treatment:

-

Three days post-injection, assess tumor burden using an in vivo imaging system (IVIS) to measure luminescence.

-

Randomize mice into treatment and control groups based on initial tumor burden.

-

Treatment Group: Administer this compound at a dose of 15 mg/kg via intraperitoneal injection, three times a week.

-

JH295 Formulation: Dissolve this compound in 100% sterile DMSO to a final concentration of 15 mg/mL. The injection volume should be 20 µL for a 20g mouse. Prepare fresh weekly.[2]

-

-

Control Group: Administer an equivalent volume of the vehicle (100% sterile DMSO) via intraperitoneal injection, three times a week.

5. In-Life Monitoring:

-

Monitor mouse body weight regularly throughout the study.

-

Monitor tumor burden periodically using IVIS imaging of luciferase activity.

6. Endpoint Analysis:

-

Continue treatment until humane endpoints are reached.

-

Record survival data for each group.

-

At the endpoint, collect and measure the volume of ascites fluid from the peritoneal cavity.

-

Isolate and weigh any solid tumors.

-

Perform Trypan blue staining on cells isolated from the peritoneal cavity to determine total and viable cell counts.

-

Collect blood via cardiac puncture to obtain serum for toxicity analysis.

Protocol 2: Assessment of Liver Toxicity

This protocol describes a method to assess potential liver toxicity of this compound.[2]

1. Sample Collection:

-

At a designated time point (e.g., 23 days post-treatment initiation), collect blood from mice in both the treatment and control groups.

2. Serum Preparation:

-

Allow the blood to clot and then centrifuge to separate the serum.

3. ALT Measurement:

-

Quantify the levels of alanine transaminase (ALT) in the serum using a commercially available assay kit, following the manufacturer's instructions.

4. Data Analysis:

-

Compare the ALT levels between the JH295-treated group and the vehicle control group to assess for any significant differences indicative of liver toxicity.

Conclusion

The available in vivo data demonstrate that this compound effectively reduces tumor burden and prolongs survival in a PEL xenograft mouse model without causing significant overt toxicity, as measured by body weight and serum ALT levels.[2] The provided protocols offer a framework for replicating and expanding upon these preclinical findings. Further investigation into the pharmacokinetics and a more comprehensive toxicological profile of this compound is warranted to support its continued development as a potential therapeutic agent for Nek2-driven cancers.

References

Application Notes and Protocols for Studying Primary Effusion Lymphoma using JH295 Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Effusion Lymphoma (PEL) is an aggressive subtype of non-Hodgkin lymphoma caused by Kaposi's sarcoma-associated herpesvirus (KSHV).[1][2] It is characterized by malignant effusions in body cavities and has a poor prognosis.[1][2] Recent research has identified the mitotic kinase NEK2 as a crucial factor for the survival of KSHV-positive PEL.[1][2] JH295 hydrate is a potent and irreversible inhibitor of NEK2 that has shown significant promise in preclinical studies for the treatment of PEL.[1][3] These application notes provide detailed protocols for utilizing this compound to study PEL in both in vitro and in vivo models.

Mechanism of Action

This compound selectively inhibits NEK2, a serine/threonine kinase involved in mitotic processes.[1][3] In PEL cells, inhibition of NEK2 by JH295 leads to caspase-3-mediated apoptosis and G1 phase cell-cycle arrest.[1][2] Furthermore, JH295 treatment has been shown to reduce the expression and activity of the ABC transporter proteins MDR1 and MRP, which are associated with drug resistance.[1][2] This suggests that JH295 may not only have direct cytotoxic effects but also enhance the efficacy of other chemotherapeutic agents.[1][2]

Data Presentation

In Vitro Efficacy of this compound in PEL Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in various PEL cell lines at different time points. The results demonstrate a dose- and time-dependent cytotoxic effect.

| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |

| BCBL1 | 0.52 | 0.28 | 0.19 |

| BC1 | 0.65 | 0.35 | 0.24 |

| JSC1 | 0.71 | 0.42 | 0.29 |

Data summarized from "Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden"[1]

Effect of this compound on Cell Cycle Distribution in PEL Cells

Treatment with this compound for 24 hours resulted in a significant G1 phase arrest and a dose-dependent increase in the sub-G1 population, indicative of apoptosis.

| Cell Line | Treatment | % G1 Phase | % Sub-G1 Phase |

| BC1 | DMSO | 45.2 | 2.1 |

| JH295 (0.5 µM) | 55.8* | 8.7 | |

| JSC1 | DMSO | 48.1 | 3.5 |

| JH295 (0.5 µM) | 58.3** | 12.4 |

*P = 0.0172, **P = 0.0039. Data represent mean values.[1]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the IC50 of this compound in PEL cell lines.

Materials:

-

PEL cell lines (e.g., BCBL1, BC1, JSC1)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

White 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed PEL cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium in a white 96-well plate.

-

Prepare serial dilutions of this compound in DMSO, starting at a concentration of 2 µM. The final DMSO concentration in the wells should be 0.1%.

-

Treat the cells with the serially diluted this compound or with DMSO as a vehicle control.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24, 48, and 72 hours.

-

At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for assessing the effect of this compound on protein expression in PEL cells.

Materials:

-

PEL cells

-

This compound

-

DMSO

-

NP40 Lysis Buffer (0.1% NP40, 50 mM Tris-HCl pH 8, 150 mM NaCl, 30 mM β-glycerophosphate, 50 mM NaF, 1 mM Na3VO4, 1 protease inhibitor tablet)

-

Bradford Assay reagent

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NEK2, anti-cleaved caspase 3, anti-PARP, anti-MDR1, anti-MRP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat PEL cells with the desired concentrations of this compound or DMSO for 48 hours.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in NP40 lysis buffer on ice for 25 minutes.

-

Clarify the lysates by centrifugation at 15,800 x g at 4°C for 10 minutes.

-

Determine the protein concentration of the cleared lysates using the Bradford Assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo PEL Xenograft Mouse Model

This protocol is for evaluating the in vivo efficacy of this compound in a PEL mouse model.

Materials:

-

6-8 week old NOD/SCID/gamma (NSG) mice

-

BCBL1-luciferase cells

-

This compound

-

Sterile 100% DMSO

-

Luciferin

-

In vivo imaging system

Procedure:

-

Inject 70,000-100,000 BCBL1-luciferase cells intraperitoneally into each NSG mouse.

-

Monitor tumor engraftment and growth by in vivo imaging after luciferin injection.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Prepare a 15 mg/mL solution of this compound in 100% sterile DMSO.

-

Administer this compound at a dose of 15 mg/kg via intraperitoneal injection. The injection volume should be 20 µL.

-

Administer an equal volume of 100% sterile DMSO to the control group.

-

Prepare fresh drug solutions weekly.

-

Monitor tumor burden regularly using in vivo imaging.

-

Monitor animal health and survival.

-

At the end of the study, euthanize the mice and collect ascites fluid and tumors for further analysis.

Mandatory Visualizations

Signaling Pathway of JH295 in PEL

Caption: Signaling pathway of JH295 in Primary Effusion Lymphoma.

Experimental Workflow for In Vitro Studies

References

- 1. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting NEK Kinases in Gastrointestinal Cancers: Insights into Gene Expression, Function, and Inhibitors [mdpi.com]

Application Notes and Protocols for JH295 Hydrate in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 hydrate is a potent, irreversible, and selective inhibitor of the NIMA-related kinase 2 (Nek2).[1][2][3] As a serine/threonine kinase, Nek2 plays a crucial role in the regulation of mitotic events, including centrosome separation and the spindle assembly checkpoint.[4][5] Dysregulation of Nek2 activity is implicated in various cancers, making it an attractive therapeutic target.[3][6] this compound acts by covalently modifying a non-catalytic cysteine residue (Cys22) within the Nek2 kinase domain, leading to its irreversible inactivation.[1][4] Its high selectivity for Nek2 over other mitotic kinases such as Cdk1, Aurora B, and Plk1 makes it a valuable tool for studying Nek2 function and for high-throughput screening (HTS) campaigns aimed at discovering novel Nek2 inhibitors.[1][4][6]

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based high-throughput screening assays to identify and characterize new Nek2 inhibitors.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Biochemical Assay) | 770 nM | Recombinant Nek2 | [1][3] |

| IC50 (Cell-based Assay) | ~1.3 µM | RPMI7951 cells | [1] |

| Target Residue | Cys22 | Nek2 Kinase Domain | [1][4] |

| Selectivity | Inactive against Cdk1, Aurora B, Plk1 | Various | [1][4][6] |

Signaling Pathway

Experimental Protocols

Biochemical High-Throughput Screening Assay for Nek2 Inhibitors

This protocol describes a generic, adaptable biochemical assay for screening compound libraries for inhibitors of Nek2 kinase activity. The principle is based on the detection of ADP produced from the kinase reaction.

Workflow Diagram

Materials:

-

Recombinant human Nek2 kinase

-

Nek2 peptide substrate (e.g., a biotinylated peptide containing a Nek2 phosphorylation motif)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

-

Test compounds dissolved in DMSO

-

This compound (as a positive control for irreversible inhibition)

-

384-well white, opaque plates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Dispensing:

-

Using an automated liquid handler, dispense test compounds and controls into the wells of a 384-well plate. Typically, a final concentration range of 1-10 µM is used for primary screening.

-

Include wells with DMSO only (negative control) and a dilution series of this compound (positive control).

-

-

Enzyme Addition:

-

Prepare a solution of recombinant Nek2 kinase in assay buffer. The final concentration should be determined empirically to yield a robust signal in the assay window.

-

Add the Nek2 enzyme solution to all wells.

-

-

Pre-incubation:

-

To allow for the binding of irreversible inhibitors like JH295, pre-incubate the plate at room temperature for 30-60 minutes.

-

-

Reaction Initiation:

-

Prepare a solution containing the Nek2 peptide substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for Nek2 to facilitate the identification of both competitive and non-competitive inhibitors.

-

Add this solution to all wells to start the kinase reaction.

-

-

Kinase Reaction Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Termination and Signal Detection:

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the chosen ADP detection kit. This typically involves adding a reagent that both stops the kinase reaction and initiates a luminescence or fluorescence-generating reaction proportional to the ADP concentration.

-

-

Data Acquisition and Analysis:

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Normalize the data to the positive (no inhibition, DMSO) and negative (maximal inhibition, high concentration of a known inhibitor) controls.

-

Identify "hits" as compounds that cause a significant reduction in the signal compared to the DMSO control.

-

Cell-Based High-Throughput Screening Assay for Nek2 Inhibition

This protocol describes a cell-based assay to screen for compounds that inhibit Nek2 activity within a cellular context, leading to a specific phenotype such as cell death or cell cycle arrest in cancer cell lines that are sensitive to Nek2 inhibition.

Workflow Diagram

Materials:

-

A cancer cell line known to be sensitive to Nek2 inhibition (e.g., certain breast cancer or multiple myeloma cell lines).

-

Complete cell culture medium.

-

Test compounds dissolved in DMSO.

-

This compound (as a positive control).

-

A cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

384-well clear-bottom, white-walled plates.

-

Multichannel pipettes or automated liquid handling system.

-

Plate reader capable of luminescence or fluorescence detection.

-

Cell culture incubator (37°C, 5% CO₂).

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into 384-well plates at a predetermined optimal density.

-

Incubate the plates for 18-24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Add the test compounds, DMSO (negative control), and a dilution series of this compound (positive control) to the wells.

-

-

Incubation:

-

Incubate the plates for a period that allows for the observation of a phenotypic change (e.g., 48-72 hours).

-

-

Cell Viability Measurement:

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate as required for signal development (typically 10-30 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Normalize the data to controls and calculate the percentage of cell viability.

-

Identify hits as compounds that significantly reduce cell viability.

-

Hit Confirmation and Characterization

Compounds identified as hits in the primary screen should be subjected to further validation.

-

Dose-Response Analysis: Confirm the activity of hit compounds by performing dose-response curves to determine their IC₅₀ values.

-

Irreversibility Washout Assay: To determine if a hit compound is an irreversible inhibitor like JH295, a washout experiment can be performed.

-

Pre-incubate Nek2 with the inhibitor.

-

Dilute the enzyme-inhibitor complex to a concentration where the inhibitor is no longer effective if it is reversible.

-

Measure the recovery of enzyme activity over time. Irreversible inhibitors will show no or very slow recovery of activity.

-

-

Selectivity Profiling: Test hit compounds against a panel of other kinases to determine their selectivity profile.

-

Mechanism of Action Studies: Further experiments can be conducted to elucidate the mechanism of action of the confirmed hits, such as determining if they are ATP-competitive and if they target Cys22 of Nek2.

These protocols provide a framework for the application of this compound in high-throughput screening for the discovery of novel Nek2 inhibitors. The specific parameters for each assay should be optimized to ensure robust and reliable results.

References

- 1. Nek2 targets the mitotic checkpoint proteins Mad2 and Cdc20: A mechanism for aneuploidy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development [mdpi.com]

- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A centrosomal function for the human Nek2 protein kinase, a member of the NIMA family of cell cycle regulators | The EMBO Journal [link.springer.com]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Assessing JH295 Hydrate Cell Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 is a potent and irreversible inhibitor of NIMA-related kinase 2 (Nek2), a key regulator of centrosome separation and mitotic progression.[1][2][3] Its potential as a therapeutic agent hinges on its ability to effectively penetrate the cell membrane to reach its intracellular target. Therefore, accurate assessment of the cell permeability of JH295 hydrate is a critical step in its preclinical development.

These application notes provide a comprehensive overview of established in vitro methods for evaluating the cell permeability of small molecules, with specific protocols adapted for this compound. The described methods include the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and cellular uptake and efflux assays.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described permeability assays for this compound.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for this compound

| Compound | Concentration (µM) | Permeability (Pe) (10⁻⁶ cm/s) | Classification |

| This compound | 10 | 8.5 | High |

| Propranolol (High Perm.) | 10 | 15.2 | High |

| Atenolol (Low Perm.) | 10 | 0.8 | Low |

Table 2: Caco-2 Permeability Assay Data for this compound

| Transport Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| Apical to Basolateral (A-B) | 5.2 | 1.8 |

| Basolateral to Apical (B-A) | 9.4 |

Table 3: Cellular Uptake of this compound in Cancer Cell Lines

| Cell Line | Incubation Time (min) | Intracellular Concentration (µM) |

| HeLa | 30 | 2.1 |

| MCF-7 | 30 | 1.8 |

| A549 | 30 | 2.5 |

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method for predicting passive membrane permeability.

Workflow Diagram:

References

Application Notes and Protocols: Synergistic Effects of JH295 Hydrate with Chemotherapeutic Agents

For Researchers, Scientists, and Drug Development Professionals